
4-(Vinylsulfonyl)benzyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Vinylsulfonyl)benzyl acetate” is a derivative of benzyl acetate . Benzyl acetate is a naturally occurring colorless oily liquid found in many flowers such as jasmine, ylang-ylang, and tobira . It’s widely used in different areas such as soaps, essences, and other industrial essences due to its floral fragrance and low price .
Synthesis Analysis
Benzyl acetate, a precursor to “4-(Vinylsulfonyl)benzyl acetate”, can be synthesized through the esterification process. This involves the combination of benzyl alcohol with acetic acid in the presence of a catalytic acid, often sulfuric acid . The reaction is an equilibrium reaction, so to drive the reaction towards the product, excess acetic acid or benzyl alcohol can be used, or the water produced can be removed from the reaction medium .Molecular Structure Analysis
The molecular formula of benzyl acetate is C9H10O2 . It comprises an ester functional group where the acetate (CH3COO-) is attached to the benzyl group (C6H5CH2-) .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . For example, the biosynthetic pathways for benzyl acetate and eugenol both belong to the broader phenylpropene metabolic pathway .Physical And Chemical Properties Analysis
Benzyl acetate appears as a clear, colorless liquid under standard conditions with a distinct, fruity smell . It is moderately soluble in water, but miscible in alcohol and other organic solvents .Applications De Recherche Scientifique
Synthesis of Aromatic Esters
4-(Vinylsulfonyl)benzyl acetate: is utilized in the synthesis of aromatic esters, which are compounds of significant economic value. These esters find applications in culinary, cosmetic, and pharmaceutical industries . The compound serves as a precursor in the synthesis of benzyl acetate, a key ester used for its pleasant aroma and flavor properties.
Catalyst in Chemical Reactions
The compound acts as a catalyst in various chemical reactions, particularly in the preparation of benzyl acetate. Different catalysts, including 4-(Vinylsulfonyl)benzyl acetate , can influence the yield, temperature, and reaction time of the esterification process .
Enzymatic Synthesis of Flavors and Fragrances
In the enzymatic synthesis of flavors and fragrances, 4-(Vinylsulfonyl)benzyl acetate can be used to create esters with pleasant odors. This process is a ‘green’ alternative to traditional chemical synthesis, offering a more environmentally friendly approach .
Production of Antioxidants
The compound is involved in the production of antioxidants. Through enzymatic processes, it can be converted into esters that exhibit antioxidant properties, which are beneficial in food preservation and health supplements .
Antimicrobial Applications
4-(Vinylsulfonyl)benzyl acetate: is also significant in the creation of antimicrobials. Its derivatives can be synthesized to produce compounds with antimicrobial activity, useful in combating various bacterial strains .
Eco-Friendly Chemical Processes
The use of 4-(Vinylsulfonyl)benzyl acetate in chemical processes aligns with the international initiative to replace conventional catalysts with eco-friendly alternatives. This aligns with environmental regulations and promotes sustainable chemistry practices .
Safety And Hazards
Benzyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation and specific target organ toxicity (single exposure) with the target organs being the respiratory system . Inhalation may cause nausea, vomiting, a sore throat, and/or central nervous system depression with symptoms of headache, drowsiness/fatigue, dizziness/vertigo, confusion, or unconsciousness .
Propriétés
IUPAC Name |
(4-ethenylsulfonylphenyl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-3-16(13,14)11-6-4-10(5-7-11)8-15-9(2)12/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPDZERVLNMVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)S(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Vinylsulfonyl)benzyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

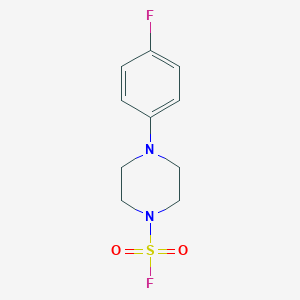

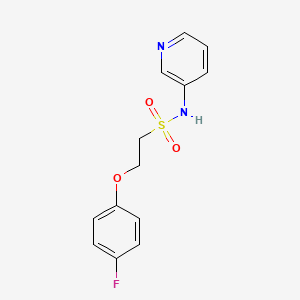
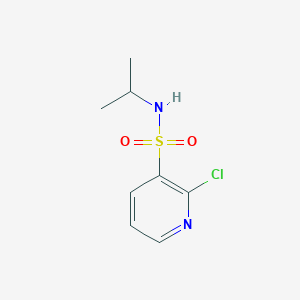
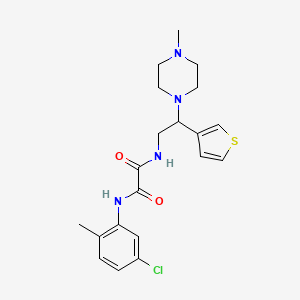

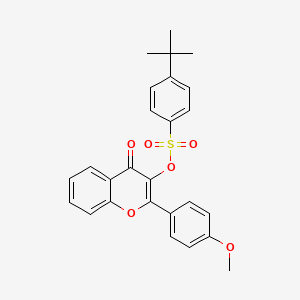
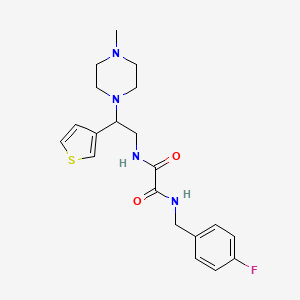
![1-((1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2741662.png)

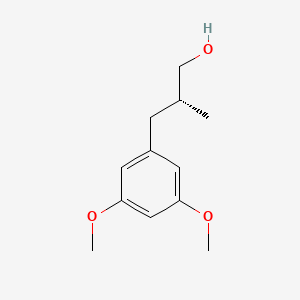
![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2741671.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2741673.png)